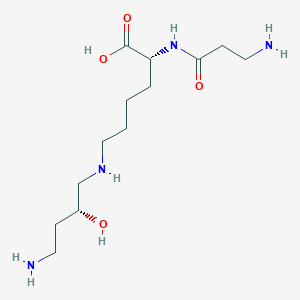
alpha-(beta-Alanyl)hypusine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(beta-Alanyl)hypusine, also known as this compound, is a useful research compound. Its molecular formula is C13H28N4O4 and its molecular weight is 304.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Significance
Alpha-(beta-Alanyl)hypusine is fundamentally linked to the hypusination process of eIF5A, which is essential for its activity. The hypusination of eIF5A involves two enzymatic steps: the transfer of the aminobutyl moiety from spermidine to a specific lysine residue in eIF5A, followed by hydroxylation to form hypusinated eIF5A. This modification is critical for various cellular functions, including:
- Translation Elongation : Hypusinated eIF5A facilitates peptide bond formation at ribosome pausing sites, enhancing protein synthesis efficiency .
- Cell Proliferation : Studies have shown that hypusination is necessary for mammalian cell growth and has implications in cancer biology .
- Neurodevelopment : The presence of hypusine has been linked to neuronal differentiation and development, indicating its potential role in neurodevelopmental disorders .
Analytical Techniques
The characterization and quantification of this compound have been facilitated by advanced analytical techniques. Notable methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been developed for sensitive measurement of hypusine levels in biological samples. It allows for precise quantification and analysis of amino acid derivatives .
- High-Performance Liquid Chromatography (HPLC) : HPLC has been employed to analyze hypusine and deoxyhypusine in various biological contexts, including plant studies and mammalian cell lines .
| Technique | Application | Advantages |
|---|---|---|
| GC-MS | Measurement of biological hypusine levels | High sensitivity and specificity |
| HPLC | Analysis of hypusine in different biological samples | Effective separation and quantification |
Case Studies
Several studies have provided insights into the applications and implications of this compound:
- Cancer Research : Inhibitors of deoxyhypusine synthase (DHPS), such as GC7, have been shown to impede hypusination, leading to reduced proliferation in cancer cell lines. This highlights the potential of targeting the hypusination pathway in cancer therapy .
- Neurodevelopmental Disorders : Research indicates that alterations in hypusine levels may correlate with neurodevelopmental issues. For instance, hypusine's role in neuronal differentiation suggests that its dysregulation could contribute to conditions like intellectual disabilities and developmental delays .
- Metabolic Studies : A study examining urinary excretion rates of hypusine revealed no significant ethnic differences but highlighted its correlation with amino acid metabolism, suggesting potential biomarkers for metabolic health assessments .
特性
CAS番号 |
133083-20-2 |
|---|---|
分子式 |
C13H28N4O4 |
分子量 |
304.39 g/mol |
IUPAC名 |
(2R)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1 |
InChIキー |
UOPGBIUNENFSGR-GHMZBOCLSA-N |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
異性体SMILES |
C(CCNC[C@@H](CCN)O)C[C@H](C(=O)O)NC(=O)CCN |
正規SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
Key on ui other cas no. |
133083-20-2 |
同義語 |
alpha-(beta-alanyl)hypusine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















